molecular formula C21H21ClN5O2.Cl<br>C21H21Cl2N5O2 B13815409 1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride CAS No. 36986-04-6

1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride

Cat. No.: B13815409
CAS No.: 36986-04-6
M. Wt: 446.3 g/mol
InChI Key: WJRAWLJYIVLGHB-UHFFFAOYSA-M
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Description

1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride is an organic compound with a complex structure. It is known for its vibrant color and is often used in various industrial applications, particularly in the dye and pigment industry .

Preparation Methods

The synthesis of 1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride involves multiple steps. One common method includes the diazotization of 2-chloro-4-nitroaniline followed by coupling with N-ethyl-N-(2-pyridyl)ethylenediamine. The reaction conditions typically involve acidic environments and controlled temperatures to ensure the stability of the intermediate compounds . Industrial production methods often scale up these reactions using continuous flow processes to maintain consistency and yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like sodium dithionite and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its azo and nitro groups. The azo group can participate in electron transfer reactions, while the nitro group can undergo reduction to form reactive intermediates. These molecular interactions are crucial for its function as a dye and its potential biological activities .

Comparison with Similar Compounds

Similar compounds include other azo dyes and nitro-substituted aromatic compounds. For example:

1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and application potential .

Properties

CAS No.

36986-04-6

Molecular Formula

C21H21ClN5O2.Cl
C21H21Cl2N5O2

Molecular Weight

446.3 g/mol

IUPAC Name

4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethyl-N-(2-pyridin-1-ium-1-ylethyl)aniline;chloride

InChI

InChI=1S/C21H21ClN5O2.ClH/c1-2-26(15-14-25-12-4-3-5-13-25)18-8-6-17(7-9-18)23-24-21-11-10-19(27(28)29)16-20(21)22;/h3-13,16H,2,14-15H2,1H3;1H/q+1;/p-1

InChI Key

WJRAWLJYIVLGHB-UHFFFAOYSA-M

Canonical SMILES

CCN(CC[N+]1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl.[Cl-]

Origin of Product

United States

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